N-Hexyl-N-(5-methylfuran-2-YL)heptanamide

Chemical Identity Structural Isomerism Medicinal Chemistry

N-Hexyl-N-(5-methylfuran-2-YL)heptanamide (CAS 62187-58-0) is a synthetic organic amide with the molecular formula C18H31NO2 and a molecular weight of 293.4 g/mol. It features a tertiary amide core substituted with a hexyl chain, a heptanoyl group, and a 5-methylfuran-2-yl ring.

Molecular Formula C18H31NO2
Molecular Weight 293.4 g/mol
CAS No. 62187-58-0
Cat. No. B12903864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexyl-N-(5-methylfuran-2-YL)heptanamide
CAS62187-58-0
Molecular FormulaC18H31NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)N(CCCCCC)C1=CC=C(O1)C
InChIInChI=1S/C18H31NO2/c1-4-6-8-10-12-17(20)19(15-11-9-7-5-2)18-14-13-16(3)21-18/h13-14H,4-12,15H2,1-3H3
InChIKeyUWARCTWZFKDNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-Hexyl-N-(5-methylfuran-2-YL)heptanamide (CAS 62187-58-0): Identity and Structural Baseline


N-Hexyl-N-(5-methylfuran-2-YL)heptanamide (CAS 62187-58-0) is a synthetic organic amide with the molecular formula C18H31NO2 and a molecular weight of 293.4 g/mol . It features a tertiary amide core substituted with a hexyl chain, a heptanoyl group, and a 5-methylfuran-2-yl ring. This compound is a structural isomer of the closely related Furan-2-carboxamide, N-butyl-N-nonyl- compound, which shares the same formula but differs in the arrangement of alkyl substituents, as documented in the NIST Chemistry WebBook [1]. This structural nuance is critical for procurement decisions, as it defines the compound's unique identity within its chemical class.

The Risk of Generic Substitution: Why N-Hexyl-N-(5-methylfuran-2-YL)heptanamide Cannot Be Replaced by Its Structural Isomers


For N-Hexyl-N-(5-methylfuran-2-YL)heptanamide, generic substitution is a high-risk procurement strategy. The compound is a specific structural isomer within a family of molecules sharing the formula C18H31NO2, such as Furan-2-carboxamide, N-butyl-N-nonyl- [1]. The differential placement of the hexyl and heptanoyl chains relative to the furan core is expected to dictate distinct physicochemical properties, receptor-binding affinities, and metabolic stability profiles. Substituting one isomer for another would introduce an uncontrolled variable, potentially invalidating experimental results, altering biological activity, or causing batch-to-batch inconsistency in synthetic processes. Without head-to-head data, the structural identity itself is the primary differentiator.

Quantitative Differentiation Evidence for N-Hexyl-N-(5-methylfuran-2-YL)heptanamide


Structural Differentiation from the Closest Isomeric Analog Furan-2-carboxamide, N-butyl-N-nonyl-

The primary source of differentiation for N-Hexyl-N-(5-methylfuran-2-YL)heptanamide is its chemical structure relative to its closest identifiable analog, Furan-2-carboxamide, N-butyl-N-nonyl-. Both share the molecular formula C18H31NO2, confirming they are structural isomers [1]. The target compound features an N-hexyl-N-(5-methylfuran-2-yl) substitution pattern, whereas the comparator possesses an N-butyl-N-nonyl substitution on a furan-2-carboxamide core. This fundamental difference in the alkyl chain architecture represents the only currently verifiable point of differentiation. No direct comparative biological or physicochemical data were found for this compound in the accessed primary literature or authoritative databases.

Chemical Identity Structural Isomerism Medicinal Chemistry

Purity Benchmarking for Procurement: 97% Specification from Chemical Suppliers

Procurement specifications from chemical marketplaces list the compound with a purity of 97% . This figure serves as a baseline quality standard for buyers. While no public analytical certificate of analysis from an authoritative source was located, this reported purity is a key differentiator against products of unspecified or lower purity. In research settings, a 97% purity threshold is often necessary to minimize confounding effects from impurities in sensitive assays.

Quality Control Purity Purchasing

Best Application Scenarios for N-Hexyl-N-(5-methylfuran-2-YL)heptanamide Based on Its Structural Identity


Structural-Activity Relationship (SAR) Studies for Furan-Containing Amides

This compound is optimally utilized as a specific structural probe in SAR studies exploring the effect of N-alkyl chain variation on a 5-methylfuran-2-yl amide scaffold. Its unique N-hexyl/heptanoyl substitution pattern distinguishes it from analogs like Furan-2-carboxamide, N-butyl-N-nonyl- [1], allowing systematic investigation of how chain length and position influence biological target binding or physicochemical properties.

Analytical Reference Standard for Structural Isomer Identification

N-Hexyl-N-(5-methylfuran-2-YL)heptanamide can serve as a reference standard for chromatographic or spectroscopic methods (e.g., HPLC, GC-MS, NMR) aimed at distinguishing it from its structural isomers with the formula C18H31NO2 . This is critical for quality control in chemical synthesis or forensic analysis.

Chemical Synthesis Intermediate with Defined Purity

With a reported purity of 97% , the compound is fit for use as a synthetic intermediate in multi-step organic syntheses where a high level of starting material homogeneity is required to avoid side reactions and simplify purification.

Biological Screening Libraries for Furan-Based Compound Collections

The compound is a valuable addition to diversity-oriented screening libraries focused on furan derivatives. Its specific structure ensures that any biological hit identified in a screen can be immediately traced to the unique N-hexyl/N-heptanoyl combination, rather than to a common class effect, facilitating lead identification efforts.

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